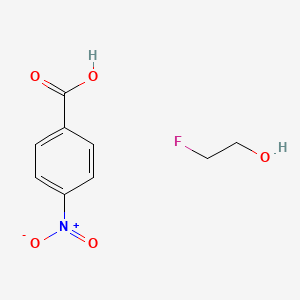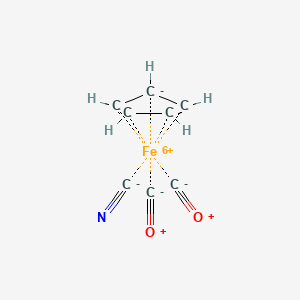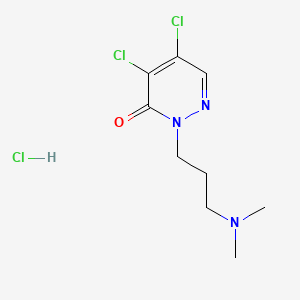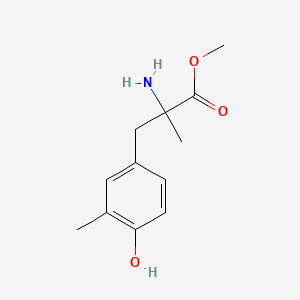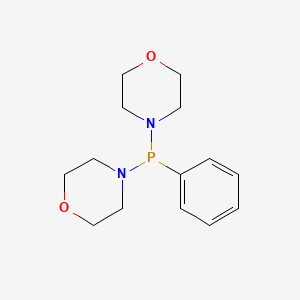
4,4'-(Phenylphosphanediyl)dimorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Phenylphosphanediyl)dimorpholine is a chemical compound with the molecular formula C14H21N2O2P. It is known for its unique structure, which includes a phenyl group bonded to a phosphine and two morpholine rings.
Méthodes De Préparation
The synthesis of 4,4’-(Phenylphosphanediyl)dimorpholine typically involves the reaction of phenylphosphine with morpholine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Analyse Des Réactions Chimiques
4,4’-(Phenylphosphanediyl)dimorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo substitution reactions where the morpholine rings or the phenyl group are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents.
Applications De Recherche Scientifique
4,4’-(Phenylphosphanediyl)dimorpholine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of 4,4’-(Phenylphosphanediyl)dimorpholine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways involved depend on the context of its use and the specific targets it interacts with .
Comparaison Avec Des Composés Similaires
4,4’-(Phenylphosphanediyl)dimorpholine can be compared with other similar compounds, such as:
4,4’-(Phenylphosphinidene)bis(benzenesulfonic acid): This compound also contains a phenylphosphine group but has different substituents, leading to distinct chemical properties and applications.
4,4’-Dinitrodiphenyl ether:
Propriétés
Numéro CAS |
13337-35-4 |
|---|---|
Formule moléculaire |
C14H21N2O2P |
Poids moléculaire |
280.30 g/mol |
Nom IUPAC |
dimorpholin-4-yl(phenyl)phosphane |
InChI |
InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2 |
Clé InChI |
LQFNADMUTCJBTG-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1P(C2=CC=CC=C2)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






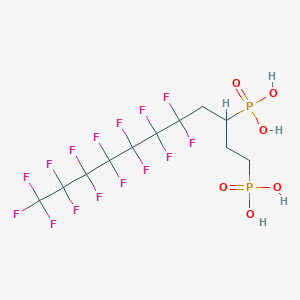
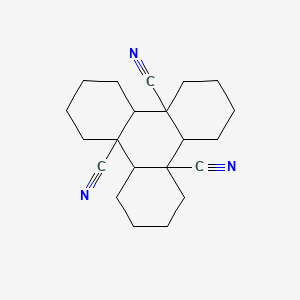
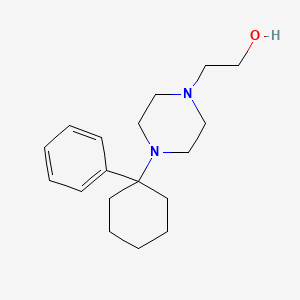

![(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone](/img/structure/B14714892.png)
